molecular formula C6H7F3O2 B2726021 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid CAS No. 1026283-70-4

1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid

Cat. No.: B2726021
CAS No.: 1026283-70-4
M. Wt: 168.115
InChI Key: XCAJYDOKTOEOIA-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid is a chemical compound with the molecular formula C6H7F3O2 . It has a molecular weight of 168.11 . The compound is available from various suppliers including Shanghai Haohong Pharmaceutical Co., Ltd., Block Chemical Technology (Shanghai) Co., LTD, and JinOu Biomedical (Nanjing) Co., Ltd .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3O2/c7-6(8,9)3-5(1-2-5)4(10)11/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 182.4±35.0 °C . The compound has a predicted density of 1.426±0.06 g/cm3 . The pKa value is predicted to be 4.12±0.20 .

Scientific Research Applications

Ring-Opening Reactions

The ring-opening of donor-acceptor cyclopropanes, such as cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups, by boronic acids and potassium organotrifluoroborates under metal-free conditions, utilizes trifluoroacetic acid or boron trifluoride as promoters. This method provides a novel approach to cyclopropane chemistry, leveraging the unique reactivity of fluorinated cyclopropane derivatives (Víctor Ortega & Aurelio G Csákÿ, 2016).

Conversion to Fluorinated Ketones

A two-step conversion of carboxylic esters into distally fluorinated ketones via ring cleavage of cyclopropanol intermediates has been demonstrated. This process employs cyclopropane ring cleavage reactions in methanol with aqueous tert-butyl hydroperoxide in the presence of a copper(ii) acetate catalyst and sodium triflinate, leading to β-trifluoromethyl ketones. This showcases the utility of cyclopropane derivatives in the synthesis of fluorinated ketones, with sodium triflinate serving as a precursor of reactive trifluoromethyl copper species (Yulia A. Konik et al., 2017).

Ethylene Precursor Studies

The identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, provides insight into the metabolic pathways of ethylene production in plants. This conjugate's natural occurrence in wilted wheat leaves was confirmed, indicating its role in plant physiology and ethylene biosynthesis (N. Hoffman et al., 1982).

Synthesis of Trifluoromethyl-Substituted Cyclopropanes

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex, demonstrates the potential of fluorinated cyclopropane derivatives in medicinal chemistry and drug discovery. This method achieves high diastereoselectivity and enantioselectivity, indicating the value of fluorinated cyclopropane motifs in the synthesis of bioactive compounds (J. R. Denton et al., 2007).

Cycloaddition Reactions

The cycloaddition reactions of 2,2,2-trifluorodiazoethane, which forms cyclopropanes when photolysed with suitable olefins, highlight the versatility of fluorinated cyclopropane compounds in synthetic organic chemistry. This reaction mechanism provides a route to construct cyclopropane structures, a core feature in many pharmaceutical agents (J. Atherton & R. Fields, 1968).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)3-5(1-2-5)4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAJYDOKTOEOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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